Binding Affinity Comparison: OSM-SMI-10B Versus Optimized Analog SMI-10B13
OSM-SMI-10B exhibits a dissociation constant (KD) of 12.9 μM for OSM binding, as determined by surface plasmon resonance (SPR) assays. This affinity is approximately 2-fold weaker than the optimized derivative SMI-10B13, which demonstrates KD = 6.6 μM under identical assay conditions [1]. The measured KD of 13.6 ± 0.6 μM reported in an independent study confirms binding consistency across laboratories [2].
| Evidence Dimension | Binding affinity (KD) to OSM protein |
|---|---|
| Target Compound Data | 12.9 μM |
| Comparator Or Baseline | SMI-10B13: 6.6 μM |
| Quantified Difference | SMI-10B13 has ~2× higher affinity (lower KD by ~6.3 μM) |
| Conditions | Surface plasmon resonance (SPR) assay with recombinant OSM protein |
Why This Matters
This quantitative affinity difference directly informs compound selection: OSM-SMI-10B is the appropriate choice for mechanistic binding studies requiring the parent scaffold, while SMI-10B13 is preferred for applications demanding enhanced target engagement.
- [1] Wolf CL, et al. Development of the First Small-Molecule Inhibitor Targeting Oncostatin M for Treatment of Breast Cancer. J Med Chem. 2025;68(15):15422-15445. View Source
- [2] Du Q, Tu G, Qian Y, Yang J, Yao X, Xue W. Unbiased molecular dynamics simulation of a first-in-class small molecule inhibitor binds to oncostatin M. Comput Biol Med. 2023;154:106624. View Source
